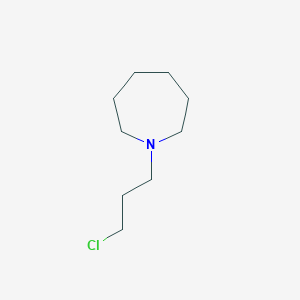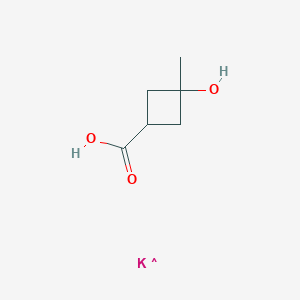
2H-1,2-Benzothiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1-methylethyl ester, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a chemical compound known for its diverse applications in medicinal chemistry. This compound is a derivative of the 1,2-benzothiazine family, which is recognized for its pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide typically involves the reaction of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid with isopropyl alcohol under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid, which facilitates the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of Isopropyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response. Additionally, it may interact with DNA through intercalation or groove binding, affecting gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meloxicam: A nonsteroidal anti-inflammatory drug with a similar structure.
Piroxicam: Another anti-inflammatory drug that shares the benzothiazine core.
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide: A closely related ester derivative
Uniqueness
Isopropyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is unique due to its specific ester group, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This uniqueness makes it a valuable compound for developing new therapeutic agents with improved efficacy and safety profiles .
Eigenschaften
Molekularformel |
C13H14NO5S- |
|---|---|
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
3-carboxy-2-methyl-1,1-dioxo-5-propan-2-yl-1λ6,2-benzothiazin-4-olate |
InChI |
InChI=1S/C13H15NO5S/c1-7(2)8-5-4-6-9-10(8)12(15)11(13(16)17)14(3)20(9,18)19/h4-7,15H,1-3H3,(H,16,17)/p-1 |
InChI-Schlüssel |
BWUYFYQKAXMCRD-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C1=C2C(=CC=C1)S(=O)(=O)N(C(=C2[O-])C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B12347365.png)







